molecular formula C20H16O5 B5853040 2-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate

2-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate

Cat. No. B5853040
M. Wt: 336.3 g/mol
InChI Key: LIKQCZYSITXJML-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate, also known as MAFP, is a chemical compound that has been extensively studied for its potential use in scientific research. MAFP is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. Endocannabinoids are lipid signaling molecules that regulate a wide range of physiological processes, including pain sensation, appetite, and mood.

Mechanism of Action

2-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate works by inhibiting the activity of FAAH, which is responsible for the breakdown of endocannabinoids. This leads to an increase in the levels of endocannabinoids in the body, which can have a range of physiological effects. Endocannabinoids are known to activate the cannabinoid receptors CB1 and CB2, which are found throughout the body and play a role in regulating various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of FAAH and subsequent increase in endocannabinoid levels. Endocannabinoids are known to regulate a wide range of physiological processes, including pain sensation, appetite, and mood. Inhibition of FAAH by this compound has been shown to reduce pain sensation in animal models, as well as improve mood and reduce anxiety-like behaviors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate in scientific research is its specificity for FAAH inhibition. This compound has been shown to be a potent and selective inhibitor of FAAH, with minimal effects on other enzymes or receptors. This makes it a useful tool for investigating the role of endocannabinoids in various physiological processes. However, one limitation of using this compound is its potential for off-target effects, as well as its limited solubility in aqueous solutions.

Future Directions

There are many potential future directions for research on 2-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate and its effects on endocannabinoid signaling. One area of interest is the potential therapeutic applications of endocannabinoid modulation in various diseases, including cancer, epilepsy, and neurodegenerative disorders. Another area of interest is the development of more selective and potent FAAH inhibitors, which could have improved therapeutic potential. Additionally, further research is needed to better understand the role of endocannabinoids in various physiological processes, and how modulation of endocannabinoid signaling could be used to treat a range of diseases and disorders.

Synthesis Methods

2-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate can be synthesized using a variety of methods, including the reaction of 5-(4-methoxyphenyl)-2-oxo-3(2H)-furanone with 2-(bromomethyl)phenyl acetate in the presence of a base such as potassium carbonate. The resulting product can then be purified using column chromatography.

Scientific Research Applications

2-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate has been used extensively in scientific research to investigate the role of endocannabinoids in various physiological processes. For example, this compound has been used to study the role of endocannabinoids in pain sensation, appetite regulation, and mood disorders. This compound has also been used to investigate the potential therapeutic applications of endocannabinoid modulation in various diseases, including cancer, epilepsy, and neurodegenerative disorders.

properties

IUPAC Name

[2-[(E)-[5-(4-methoxyphenyl)-2-oxofuran-3-ylidene]methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c1-13(21)24-18-6-4-3-5-15(18)11-16-12-19(25-20(16)22)14-7-9-17(23-2)10-8-14/h3-12H,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKQCZYSITXJML-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C=C2C=C(OC2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=CC=C1/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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